REACTION_CXSMILES
|
[C:1](/[C:4](/[C:10](=O)[C:11]([F:14])([F:13])[F:12])=[CH:5]\[NH:6][C:7]([NH2:9])=O)(=[O:3])[CH3:2].O=P(Cl)(Cl)[Cl:18]>O>[Cl:18][C:7]1[N:9]=[C:10]([C:11]([F:14])([F:13])[F:12])[C:4]([C:1](=[O:3])[CH3:2])=[CH:5][N:6]=1
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)\C(=C/NC(=O)N)\C(C(F)(F)F)=O
|
Name
|
|
Quantity
|
240.7 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×500 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with PE/EtOAc 3/1
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)C(F)(F)F)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.5 g | |
YIELD: PERCENTYIELD | 42.7% | |
YIELD: CALCULATEDPERCENTYIELD | 41.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |